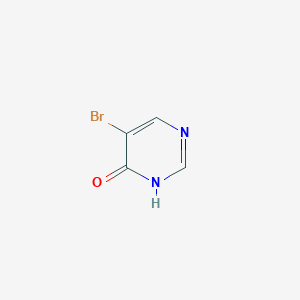

5-Bromopyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJIGLPOBRSBNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066533 | |

| Record name | 5-Bromo-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19808-30-1 | |

| Record name | 5-Bromo-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19808-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019808301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Pyrimidinone, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Bromo-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of 5-Bromopyrimidin-4-ol: A Technical Guide

An In-depth Examination of the Spectroscopic Signatures of a Key Heterocyclic Building Block

Introduction

5-Bromopyrimidin-4-ol is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core substituted with a bromine atom and a hydroxyl group, makes it a valuable synthon for the synthesis of more complex bioactive molecules. The compound exists in a tautomeric equilibrium with its keto form, 5-bromopyrimidin-4(3H)-one. This dynamic relationship is crucial to its reactivity and is profoundly reflected in its spectroscopic data. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this compound is fundamental for its unambiguous identification, purity assessment, and the rational design of synthetic pathways.

This technical guide provides a detailed analysis of the spectroscopic data for this compound, offering insights for researchers, scientists, and professionals in drug development. The interpretation is grounded in the principles of spectroscopy and the specific structural features of the molecule.

It is important to note that obtaining a complete, publicly available, and verified set of spectra for this compound (CAS 19808-30-1) is challenging. Much of the available data pertains to the related compound, 5-bromopyrimidine. Therefore, this guide will also draw upon established principles from analogous structures, such as 5-bromouracil, to provide a comprehensive and predictive interpretation.

Tautomerism: The Core of Interpretation

The interpretation of spectroscopic data for this compound is intrinsically linked to its existence as two primary tautomers: the aromatic alcohol form (enol) and the non-aromatic amide form (keto). The equilibrium between these two forms is influenced by factors such as the physical state (solid vs. solution), solvent polarity, pH, and temperature. Spectroscopic techniques provide a snapshot of the predominant form under the specific experimental conditions.

Caption: Tautomeric equilibrium between the enol and keto forms of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom. The observed spectra will typically reflect the dominant tautomer in the chosen NMR solvent. In many heterocyclic systems of this type, the keto form is predominant.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the keto tautomer, 5-bromopyrimidin-4(3H)-one, in a solvent like DMSO-d₆, the following signals are anticipated.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~12.0 - 13.5 | Broad Singlet | N-H | The amide proton is typically deshielded and exhibits a broad signal due to exchange and quadrupolar coupling with nitrogen. Its chemical shift is highly dependent on concentration and solvent. |

| ~8.0 - 8.2 | Singlet | H2 | The proton at position 2 is adjacent to two electronegative nitrogen atoms, leading to a significant downfield shift. |

| ~7.8 - 8.0 | Singlet | H6 | The proton at position 6 is part of an α,β-unsaturated system and is deshielded by the adjacent nitrogen and the carbonyl group. |

Note: These are predicted values based on similar structures. Actual experimental values may vary.

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The presence of a signal in the carbonyl region is a strong indicator of the keto tautomer's prevalence.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 165 | C4 (C=O) | The carbonyl carbon of the amide group is highly deshielded and appears significantly downfield. |

| ~150 - 155 | C2 | This carbon is positioned between two nitrogen atoms, resulting in a strong deshielding effect. |

| ~140 - 145 | C6 | The sp² carbon adjacent to a nitrogen atom. |

| ~105 - 115 | C5 | The carbon atom directly bonded to bromine experiences a shielding effect from the halogen (heavy atom effect), but this is counteracted by its position in the ring. |

Note: These are predicted values. Authoritative data from experimental analysis is required for definitive assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is particularly useful for distinguishing between the enol and keto tautomers, especially in the solid state.

| Frequency Range (cm⁻¹) | Vibration Type | Assignment / Interpretation |

| 3200 - 2800 (broad) | N-H stretch | A broad absorption in this region is a strong indicator of the N-H bond in the keto (amide) form, often involved in hydrogen bonding. |

| ~1700 - 1650 | C=O stretch | A strong, sharp absorption band in this region is the most definitive evidence for the presence of the keto tautomer (pyrimidinone). |

| 1650 - 1550 | C=N, C=C stretch | Aromatic and vinyl C=N and C=C stretching vibrations from the pyrimidine ring. |

| Below 800 | C-Br stretch | The carbon-bromine stretching vibration typically appears in the fingerprint region. |

The absence of a strong C=O band and the presence of a broad O-H stretch around 3400-3200 cm⁻¹ would suggest a predominance of the enol form. In most cases for similar pyrimidinones, the solid-state IR spectrum confirms the keto structure.[1]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Scan the sample over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Molecular Ion and Isotopic Pattern

Due to the natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%) , the mass spectrum of this compound will exhibit a characteristic molecular ion peak doublet.

-

[M]⁺: Corresponding to the molecule containing the ⁷⁹Br isotope.

-

[M+2]⁺: Corresponding to the molecule containing the ⁸¹Br isotope. These two peaks will have nearly equal intensity (a ~1:1 ratio), which is a definitive signature for a monobrominated compound. For C₄H₃BrN₂O, the expected molecular weights are:

-

m/z ≈ 173.95 (for ⁷⁹Br)

-

m/z ≈ 175.95 (for ⁸¹Br)

| m/z Value | Assignment | Notes |

| ~174, 176 | [C₄H₃BrN₂O]⁺ | Molecular ion peaks ([M]⁺ and [M+2]⁺). The ~1:1 intensity ratio is characteristic of a single bromine atom. |

| ~146, 148 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the pyrimidinone ring is a common fragmentation pathway. The bromine isotopic pattern is retained. |

| ~95 | [M - Br]⁺ | Loss of a bromine radical. This fragment would appear as a single peak. |

| ~68 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Br]⁺ fragment. |

Fragmentation Pathway

Caption: Predicted electron ionization (EI) fragmentation pathway for 5-bromopyrimidin-4(3H)-one.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Choose a suitable ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that often emphasizes the molecular ion.

-

Sample Introduction: Introduce the sample into the mass spectrometer. For EI, this typically involves heating the sample to produce a vapor. For ESI, the sample is dissolved in a suitable solvent and infused or injected.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion peaks (including the isotopic pattern) and major fragment ions to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis of this compound provides unambiguous structural confirmation and is essential for its application in scientific research. NMR spectroscopy elucidates the precise arrangement of atoms in solution, IR spectroscopy confirms the presence of key functional groups and reveals the dominant tautomeric form (typically the keto form), and mass spectrometry verifies the molecular weight and provides characteristic fragmentation patterns, including the hallmark isotopic signature of the bromine atom. Together, these techniques form a self-validating system, ensuring the identity and purity of this important chemical building block for researchers in drug discovery and materials science.

References

Sources

An In-depth Technical Guide to the Tautomerism of 5-Bromopyrimidin-4-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyrimidin-4-ol stands as a pivotal heterocyclic scaffold in medicinal chemistry, primarily owing to its structural resemblance to nucleobases and its versatile reactivity. A critical, yet often nuanced, aspect of its chemical behavior is its existence as a mixture of tautomers. The dynamic equilibrium between the keto (pyrimidinone) and enol (pyrimidinol) forms, and the potential for N-H tautomerism, profoundly influences its physicochemical properties, reactivity, and, most importantly, its interactions with biological targets. An understanding of this tautomeric landscape is therefore indispensable for the rational design and development of novel therapeutics derived from this privileged core. This guide provides a comprehensive exploration of the tautomerism of this compound, integrating theoretical principles with practical methodologies for its characterization and control. We will delve into the synthesis of this key intermediate, its detailed spectroscopic analysis by NMR and UV-Vis, and the insights gleaned from computational modeling and X-ray crystallography.

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds

Pyrimidine derivatives are a cornerstone of modern drug development, forming the structural basis for a wide array of therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1][2][3][4] Their efficacy is often predicated on their ability to mimic endogenous nucleobases and interact with specific biological targets.[1][2] Tautomerism, the phenomenon of readily interconvertible structural isomers, is a key determinant of the biological activity of many heterocyclic compounds, including pyrimidines.[5][6] The position of the tautomeric equilibrium can dramatically alter a molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby modulating its binding affinity for enzymes and receptors.[5]

For this compound, the principal tautomeric equilibrium of interest is the keto-enol tautomerism between the 5-bromopyrimidin-4(1H)-one/5-bromopyrimidin-4(3H)-one (keto) forms and the this compound (enol) form. The relative stability of these tautomers is influenced by a delicate interplay of factors including the electronic effects of substituents, the polarity and hydrogen-bonding capability of the solvent, and the solid-state packing forces.[7] A thorough characterization of this equilibrium is therefore paramount for predicting and optimizing the drug-like properties of its derivatives.

The Tautomeric Landscape of this compound

The tautomerism of this compound can be represented by the following equilibria:

Caption: Tautomeric equilibria of this compound.

Computational studies on the parent 4-hydroxypyrimidine have shown that the keto form (4(3H)-pyrimidinone) is significantly more stable than the enol form in the gas phase.[8] The introduction of a bromine atom at the 5-position is expected to further influence this equilibrium through its electronic effects.

Synthesis of this compound and its Derivatives

A reliable synthetic route to this compound is crucial for its further study and utilization in drug discovery programs. While several methods for the synthesis of substituted pyrimidines exist, a common and effective starting material for 5-halopyrimidines is uracil or its derivatives.[9]

Detailed Experimental Protocol: Synthesis of 5-Bromouracil

A precursor to this compound can be synthesized from uracil.

Materials:

-

Uracil

-

Glacial Acetic Acid

-

Acetic Anhydride

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Ethyl Acetate (EA)

Procedure: [9]

-

In a reaction flask, suspend uracil (1 equivalent) in a mixture of glacial acetic acid and acetic anhydride.

-

Heat the suspension to 50°C with stirring.

-

Slowly add 1,3-dibromo-5,5-dimethylhydantoin (0.6 equivalents).

-

Continue stirring at 50°C for approximately 1.5 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Filter the resulting precipitate, wash with ethyl acetate, and dry to yield 5-bromouracil as a white solid.

Further derivatization to obtain this compound can be achieved through established methods for the conversion of uracils to pyrimidinols, often involving protection/deprotection and substitution reactions.

Spectroscopic Characterization of Tautomerism

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques for elucidating the tautomeric equilibrium of this compound in solution.[10][11]

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can provide direct evidence for the presence of multiple tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[12] Key diagnostic signals include:

-

¹H NMR: The chemical shifts of the pyrimidine ring protons and the N-H protons are sensitive to the tautomeric form. The enol form will exhibit a distinct O-H proton signal, while the keto forms will show N-H proton signals at different chemical shifts.

-

¹³C NMR: The chemical shift of the C4 carbon is particularly informative. In the keto (pyrimidinone) form, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >160 ppm) compared to the enol (pyrimidinol) form where it is an oxygen-bearing aromatic carbon.[13]

Table 1: Expected NMR Chemical Shift Ranges for Tautomers of this compound

| Tautomer | C4 Chemical Shift (ppm) | N-H / O-H Chemical Shift (ppm) |

| This compound (Enol) | 150 - 160 | 9 - 11 (O-H) |

| 5-Bromopyrimidin-4(1H/3H)-one (Keto) | > 160 | 10 - 13 (N-H) |

The ratio of the tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

UV-Vis Spectroscopy

The electronic absorption spectra of the keto and enol tautomers are typically distinct, allowing for the quantification of the tautomeric equilibrium.[14]

-

Enol Form: The enol form, being a fully aromatic hydroxypyrimidine, is expected to exhibit a π → π* transition at a longer wavelength compared to the keto form.

-

Keto Form: The keto form, or pyrimidinone, possesses a cross-conjugated system and will have its own characteristic absorption maxima.

By comparing the UV-Vis spectrum of a sample of this compound in a given solvent to the spectra of "locked" derivatives (where the tautomerism is prevented by methylation of the nitrogen or oxygen), the equilibrium constant can be determined. The absorption spectrum is sensitive to solvent polarity and hydrogen bonding capabilities, providing insights into how the environment influences the tautomeric equilibrium.[15]

Computational Modeling of Tautomeric Equilibria

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers and for understanding the factors that govern the equilibrium.[8][16]

Methodology for DFT Calculations

A typical computational workflow to investigate the tautomerism of this compound would involve:

-

Structure Optimization: The geometries of all possible tautomers (keto and enol forms) are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculations: The electronic energies of the optimized structures are calculated. The relative energies of the tautomers are then determined by comparing their ZPVE-corrected electronic energies.

-

Solvent Effects: The influence of different solvents on the tautomeric equilibrium can be modeled using implicit solvent models such as the Polarizable Continuum Model (PCM).

Caption: A typical computational workflow for studying tautomerism.

Expected Outcomes and Insights

DFT calculations can provide quantitative data on the relative stabilities of the tautomers of this compound in the gas phase and in various solvents. These calculations can help to rationalize the experimental observations from NMR and UV-Vis spectroscopy and provide a deeper understanding of the electronic and steric factors that influence the tautomeric equilibrium. For instance, calculations can quantify the impact of the electron-withdrawing bromine substituent on the relative energies of the keto and enol forms.

X-ray Crystallography: Definitive Solid-State Structure

Conclusion and Future Directions

The tautomerism of this compound is a critical aspect of its chemistry that has profound implications for its use in drug discovery. A multi-faceted approach, combining synthesis, spectroscopy (NMR and UV-Vis), computational modeling, and X-ray crystallography, is essential for a comprehensive understanding of its tautomeric landscape. While the keto (pyrimidinone) form is generally expected to be the more stable tautomer, the precise position of the equilibrium is sensitive to substituents and the local environment.

For drug development professionals, a thorough characterization of the tautomeric behavior of any this compound derivative is not merely an academic exercise but a prerequisite for rational drug design. Future work should focus on systematically investigating the influence of a wider range of substituents at various positions on the pyrimidine ring on the tautomeric equilibrium. Such studies will contribute to a more predictive understanding of pyrimidine tautomerism and facilitate the design of new therapeutic agents with optimized properties and biological activities.

References

-

Asian Journal of Physics. (n.d.). DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review. [Link]

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

ResearchGate. (n.d.). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

-

Taylor & Francis Online. (n.d.). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]

-

PubMed. (n.d.). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]

-

ResearchGate. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]

-

PubMed Central. (n.d.). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link]

-

Wiley Online Library. (n.d.). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link]

-

ChemRxiv. (n.d.). What impact does tautomerism have on drug properties and development?. [Link]

-

PubMed Central. (n.d.). What impact does tautomerism have on drug discovery and development?. [Link]

-

Atlantis Press. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]

-

PubMed Central. (n.d.). Role of tautomerism in RNA biochemistry. [Link]

-

PubMed Central. (n.d.). Substituent effects on the stability of the four most stable tautomers of adenine and purine. [Link]

-

PubMed. (n.d.). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. [Link]

-

ResearchGate. (n.d.). Solvent Effect over the Keto−Enol Tautomerization Equilibrium. [Link]

-

All About Drugs. (2015). KETO ENOL TAUTOMERISM AND NMR. [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. [Link]

-

PubMed. (n.d.). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. [Link]

-

PubMed. (n.d.). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ATB. (n.d.). 5-Bromopyrimidine | C4H3BrN2 | MD Topology | NMR | X-Ray. [Link]

-

UKM. (n.d.). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. [Link]

-

Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs. [Link]

-

ResearchGate. (n.d.). Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. [Link]

-

ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. [Link]

-

MDPI. (n.d.). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. [Link]

-

Wikipedia. (n.d.). 5-Bromouracil. [Link]

-

MDPI. (n.d.). The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. [Link]

-

Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. [Link]

-

PubChem. (n.d.). 5-Bromopyrimidine. [Link]

-

DNAmod. (n.d.). 5-bromouracil. [Link]

-

ICDD. (n.d.). How to Analyze Drugs Using X-ray Diffraction. [Link]

-

ResearchGate. (n.d.). Fig. 4 UV-Vis absorption and fluorescence, under l exc = 480 nm (A) and.... [Link]

-

ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. [Link]

Sources

- 1. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 2. researchgate.net [researchgate.net]

- 3. 5-Bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Bromouracil synthesis - chemicalbook [chemicalbook.com]

- 10. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cores.research.asu.edu [cores.research.asu.edu]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. icdd.com [icdd.com]

- 15. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations [mdpi.com]

- 16. asianjournalofphysics.com [asianjournalofphysics.com]

Foreword: Bridging Theory and Application in Drug Discovery

An In-Depth Technical Guide to the Quantum Chemical Analysis of 5-Bromopyrimidin-4-ol

In the landscape of modern drug development, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] this compound, a halogenated derivative, represents a particularly interesting chemotype, with related structures showing potent inhibitory activity against key biological targets like phosphodiesterase 5 (PDE5).[3] Understanding the intrinsic physicochemical properties of this molecule is crucial for rational drug design and lead optimization. Quantum chemical studies provide a powerful, predictive lens through which we can elucidate electronic structure, reactivity, and spectral characteristics before committing to costly and time-consuming synthesis.

This guide serves as a comprehensive technical resource for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of methods to provide a field-proven framework for conducting and interpreting quantum chemical analyses of this compound. We will explore the causality behind methodological choices, establish self-validating protocols, and ground our findings in authoritative theoretical principles.

The Foundational Challenge: Tautomerism in this compound

The first and most critical consideration for any analysis of this compound is its potential for tautomerism. The molecule can exist in equilibrium between at least two forms: the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one). This equilibrium is not a trivial structural nuance; it fundamentally dictates the molecule's hydrogen bonding capabilities, aromaticity, and interaction with biological receptors.[4][5] Therefore, our first computational task must be to determine the relative stability of these tautomers.

Caption: Tautomeric equilibrium of this compound.

Protocol: Tautomer Stability Analysis

-

Structural Input: Construct 3D models of both the enol and keto tautomers using a molecular editor.

-

Computational Method Selection:

-

Theory: Density Functional Theory (DFT) is the method of choice, offering an excellent balance of computational cost and accuracy for systems of this size. The B3LYP hybrid functional is a robust and widely used functional for organic molecules.[6][7]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. The 6-311G part provides a flexible description of core and valence electrons. The ++ diffuse functions are crucial for accurately describing lone pairs and potential non-covalent interactions, while the (d,p) polarization functions are essential for capturing the anisotropic nature of chemical bonds.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a full geometry optimization followed by a frequency calculation (Opt Freq keyword in Gaussian) for each tautomer in the gas phase.

-

Validation: A successful optimization is confirmed by the absence of imaginary frequencies in the output, indicating that the structure is a true energy minimum.

-

-

Solvation Effects: Biological processes occur in aqueous environments. Therefore, repeat the Opt Freq calculation for each tautomer using a continuum solvation model, such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) or the Solvation Model based on Density (SMD), with water as the solvent.

-

Energy Analysis: Compare the Gibbs Free Energies (G) of the tautomers in both the gas phase and solution. The tautomer with the lower free energy is the more stable and thermodynamically preferred form.

Elucidating Molecular Structure and Vibrational Profile

Once the most stable tautomer is identified, a detailed analysis of its structural and vibrational properties can be performed. This data is invaluable for predicting experimental outcomes and understanding the molecule's intrinsic bonding characteristics.

Protocol: Geometry and Vibrational Analysis

-

Input: Use the optimized coordinates of the most stable tautomer from the previous step.

-

Calculation: The Opt Freq calculation already provides the necessary data.

-

Data Extraction & Analysis:

-

Geometric Parameters: Extract key bond lengths, bond angles, and dihedral angles from the optimized structure. This "ideal" geometry can be compared to experimental data from X-ray crystallography if available.

-

Vibrational Frequencies: The output will list the calculated vibrational frequencies and their corresponding infrared (IR) intensities. These frequencies correspond to specific molecular motions (e.g., C=O stretch, N-H bend, C-Br stretch).

-

Zero-Point Vibrational Energy (ZPVE): This value is essential for accurate thermochemical calculations and is provided in the frequency output file.

-

Spectral Visualization: Use visualization software (e.g., GaussView, Avogadro) to animate the vibrational modes and generate a theoretical IR spectrum. This predicted spectrum can be directly compared with experimental Fourier-Transform Infrared (FTIR) spectroscopy results for validation.

-

Data Presentation: Predicted Structural and Vibrational Data

Table 1: Optimized Geometric Parameters for the Stable Tautomer (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C4-O | 1.25 |

| Bond Length | C5-Br | 1.89 |

| Bond Length | N1-C2 | 1.34 |

| Bond Angle | N3-C4-C5 | 118.5 |

| Bond Angle | C4-C5-Br | 120.2 |

Table 2: Key Calculated Vibrational Frequencies (Hypothetical Data)

| Frequency (cm⁻¹) | IR Intensity | Assignment |

|---|---|---|

| 3450 | High | N-H Stretch |

| 1680 | Very High | C=O Carbonyl Stretch |

| 1590 | Medium | C=N/C=C Ring Stretch |

| 1210 | Medium | C-N Stretch |

| 650 | Low | C-Br Stretch |

Mapping Electronic Behavior: Reactivity and Interaction Hotspots

The electronic properties of this compound govern its reactivity and how it interacts with other molecules, including biological targets. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are indispensable tools for this analysis.

Caption: Workflow for quantum chemical analysis and validation.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[7]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density onto the molecular surface. It provides an immediate, visual guide to the distribution of charge.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen and nitrogen.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.

Protocol: Electronic Property Analysis

-

Input: Use the optimized geometry of the stable tautomer.

-

Calculation: This is a single-point energy calculation. The necessary orbital and potential data are generated during the optimization step and can be extracted for analysis.

-

Data Extraction & Visualization:

-

Extract the energies of the HOMO and LUMO from the output file and calculate the energy gap (ΔE = E_LUMO - E_HOMO).

-

Use visualization software to generate isosurface plots of the HOMO and LUMO to see their spatial distribution across the molecule.

-

Generate the MEP map and analyze the regions of negative and positive potential to predict sites for intermolecular interactions (e.g., hydrogen bonding).

-

Table 3: Predicted Electronic Properties (Hypothetical Data)

| Property | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating potential |

| LUMO Energy | -1.20 | Electron-accepting potential |

| HOMO-LUMO Gap (ΔE) | 5.65 | High kinetic stability |

Predicting Spectroscopic Signatures for Experimental Correlation

A key strength of quantum chemistry is its ability to predict spectroscopic data, providing a direct bridge to experimental validation. Time-Dependent DFT (TD-DFT) and Gauge-Independent Atomic Orbital (GIAO) methods are used to simulate UV-Visible and NMR spectra, respectively.[6][8][9]

Protocol: NMR and UV-Vis Spectral Prediction

-

NMR Spectroscopy (GIAO Method):

-

Perform a single-point energy calculation on the optimized structure using the NMR keyword in the route section.

-

The calculation yields absolute shielding tensors. These are typically converted to chemical shifts (δ) by referencing against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

-

Compare the predicted ¹H and ¹³C chemical shifts with experimental NMR data.[10]

-

-

UV-Visible Spectroscopy (TD-DFT Method):

-

Perform a TD-DFT calculation (TD keyword) on the optimized structure, typically in a solvent model (e.g., TD(NStates=10, Solvent=Water)).

-

The output provides the excitation energies (in nm) and oscillator strengths (related to peak intensity) for the lowest energy electronic transitions.

-

This allows for the assignment of absorption bands in an experimental UV-Vis spectrum to specific electronic transitions (e.g., n→π, π→π).[9][11]

-

Conclusion: From In Silico Insights to Tangible Drug Design

The quantum chemical study of this compound is a multi-faceted process that provides deep insights into its fundamental properties. By first resolving the critical question of tautomeric stability, we establish a reliable foundation for subsequent analyses. The elucidation of its geometry, vibrational modes, electronic reactivity, and spectroscopic signatures creates a comprehensive molecular profile. This theoretical data does not exist in a vacuum; it serves as a powerful predictive tool that guides synthetic efforts, explains experimental observations, and ultimately informs the rational design of more effective pyrimidine-based therapeutic agents.[12][13][14]

References

-

Bolognesi, P., Mattioli, G., O'Keeffe, P., Feyer, V., Plekan, O., Ovcharenko, Y., Prince, K. C., Coreno, M., Amore Bonapasta, A., & Avaldi, L. (2009). Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. The Journal of Physical Chemistry A, 113(48), 13593–13600. [Link]

-

Kossoski, F., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]

-

Bolognesi, P., et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A. [Link]

-

Al-Ostath, A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]

-

Afrin, S., et al. (2023). Exhaustive Computational Studies on Pyrimidine Derivatives as GPR119 agonist for the Development of Compounds against NIDDM. ResearchGate. [Link]

-

Alam, M. S., et al. (2021). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Scientific Reports. [Link]

-

El-Faham, A., et al. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of Chemical Reviews. [Link]

-

Bolognesi, P., et al. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. The Journal of Chemical Physics. [Link]

-

PubChem. (n.d.). 5-Bromo-2-methylpyrimidin-4-OL. PubChem. [Link]

-

Gomaa, M. S., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules. [Link]

-

Gálico, D. A., et al. (2018). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry. [Link]

-

PubChem. (n.d.). 5-Bromopyrimidine. PubChem. [Link]

-

Gong, X., et al. (2013). Exploration of the 5-bromopyrimidin-4(3H)-ones as potent inhibitors of PDE5. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Mendes, M., et al. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. International Journal of Molecular Sciences. [Link]

-

Liu, Y., et al. (2015). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. [Link]

-

Mendes, M., et al. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. MDPI. [Link]

-

Kumar, D., et al. (2021). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Molecules. [Link]

-

Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]

-

Al-Ghorbani, M., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. [Link]

-

Roy, K., et al. (2021). Quantum Chemical Studies and Pharmacophore Modeling for Designing Novel Keap1 Antagonists that Enhance Nrf2 Mediated Neuroprotection. ChemRxiv. [Link]

-

Vitaku, E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. [Link]

-

Nguyen, H. T. T., et al. (2019). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY. Vietnam Journal of Chemistry. [Link]

-

Sławiński, J., et al. (2019). Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. ResearchGate. [Link]

-

Golič, L., et al. (1981). Tautomerism of diazidopyrimidines. Molecular structure of 2,4-diazido-5-iodopyrimidine. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Exploration of the 5-bromopyrimidin-4(3H)-ones as potent inhibitors of PDE5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jst-ud.vn [jst-ud.vn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]

- 9. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromopyrimidin-4-ol for Pharmaceutical Development

Abstract

5-Bromopyrimidin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key building block for synthesizing a wide range of biologically active molecules. Understanding its fundamental physicochemical properties, particularly its solubility in various solvent systems and its chemical stability under stress conditions, is paramount for its effective utilization in drug discovery pipelines. Poor solubility can hinder formulation development and lead to unreliable results in biological assays, while instability can compromise the safety, efficacy, and shelf-life of an active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the methodologies required to rigorously characterize the solubility and stability of this compound. It offers field-proven, step-by-step protocols for both kinetic and thermodynamic solubility determination, as well as a systematic approach to forced degradation studies in accordance with international regulatory standards. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust data package for this important chemical entity.

Introduction and Physicochemical Profile

This compound belongs to the class of halogenated pyrimidines. The pyrimidine ring is a core structure in nucleobases, and its derivatives are widely explored for therapeutic applications. The presence of a bromine atom at the 5-position and a hydroxyl group at the 4-position (which exists in tautomeric equilibrium with its keto form, 5-bromo-4(3H)-pyrimidinone) provides versatile handles for synthetic modification while influencing the molecule's electronic properties, crystal packing, and intermolecular interactions. These features directly impact its solubility and stability.

A thorough understanding of these properties is not merely academic; it is a critical prerequisite for advancing a compound through the drug discovery and development process.[1][2] Solubility dictates the achievable concentration in bioassays and formulation vehicles, directly affecting bioavailability and therapeutic effect.[3] Stability data informs on potential degradation pathways, helps in the selection of appropriate storage conditions and packaging, and is essential for developing stability-indicating analytical methods.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₄H₃BrN₂O | [5] |

| Molecular Weight | 174.99 g/mol | [5] |

| CAS Number | 1877691-68-3 | [5] |

| Appearance | Expected to be a solid | - |

| Predicted pKa | ~7.5 - 8.5 (acidic, from -OH) | - |

| Predicted XLogP3 | ~0.5 - 1.0 | - |

Note: Predicted values are estimations based on chemical structure and should be confirmed experimentally.

Solubility Characterization

The solubility of an API is a critical attribute that influences its absorption, distribution, metabolism, and excretion (ADME) profile.[6] It is essential to distinguish between two primary types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves when a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) is rapidly diluted into an aqueous buffer.[6] It reflects the compound's behavior in many in vitro biological assays and is useful for early-stage compound screening and selection.[1][6] However, because this method can lead to supersaturated solutions, it may overestimate the true solubility.[7]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved solid forms.[2][3] This measurement is more time-consuming but provides the definitive solubility value, which is crucial for pre-formulation and formulation development.[1][3]

Solubility in Organic Solvents

The choice of solvent is critical during synthesis, purification, and formulation. Below is a qualitative guide to the expected solubility of this compound in common organic solvents, based on its structure. Experimental verification is mandatory.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Water | Moderate to High | The hydroxyl group and nitrogen atoms can form hydrogen bonds with protic solvents. |

| Aprotic Polar | DMSO, DMF, Acetonitrile (ACN) | High | Strong dipole-dipole interactions facilitate dissolution. DMSO is often an excellent solvent for such heterocyclic compounds. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The polar nature of the pyrimidinol ring is incompatible with non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Offers some polarity but lacks hydrogen bonding capability, limiting solubility compared to polar aprotic solvents. |

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for assessing the solubility of a research compound like this compound.

Caption: Workflow for solubility assessment of this compound.

Protocol 1: Kinetic Solubility Determination by UV Spectroscopy

This protocol is adapted from high-throughput methods used in drug discovery.[1][8][9] It measures the concentration of the compound remaining in solution after precipitation from a DMSO stock.

1. Materials and Reagents:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well filter plates (e.g., Millipore MultiScreen®)

-

96-well UV-transparent collection plates

-

UV/Vis microplate spectrophotometer

2. Procedure:

-

Prepare Stock Solution: Accurately prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare Calibration Standards: Create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the 10 mM stock solution with a 50:50 mixture of DMSO and PBS. This ensures the standards are in a solvent system that prevents precipitation.

-

Sample Preparation: In a standard 96-well plate, add 2 µL of the 10 mM DMSO stock solution to 98 µL of PBS (pH 7.4). This creates a final theoretical concentration of 200 µM with 2% DMSO. Prepare in triplicate.

-

Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours to allow precipitation to equilibrate.[6][10]

-

Filtration: Transfer the contents of the sample wells to a 96-well filter plate placed on top of a UV-transparent collection plate. Centrifuge to filter the solution and separate any precipitated solid.

-

Quantification: Measure the UV absorbance of the filtrate in the collection plate at the compound's λ_max.

-

Data Analysis: Construct a calibration curve from the standards. Use the curve to determine the concentration of this compound in the filtered samples. This concentration is the kinetic solubility.

Protocol 2: Thermodynamic (Equilibrium) Solubility by Shake-Flask Method

This is the gold-standard method for determining true solubility and is essential for later-stage development.[3][11]

1. Materials and Reagents:

-

This compound (solid powder)

-

Selected organic solvents and/or aqueous buffers (e.g., PBS pH 7.4, simulated gastric fluid)

-

Glass vials with screw caps

-

Orbital shaker or vial roller system in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

HPLC system with a UV detector (HPLC-UV) or LC-MS system

2. Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg). The key is to ensure solid material remains at the end of the experiment.

-

Add Solvent: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[10] The time required for equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[7]

-

Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean analysis vial. This step is critical to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method against a known calibration curve.[11]

-

Data Reporting: Report the final concentration as the thermodynamic solubility in µg/mL or µM.

Stability Assessment

Stability testing is a mandatory component of pharmaceutical development, designed to understand how the quality of an API varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] The process begins with forced degradation (stress testing) to identify likely degradation products and pathways.[4][12]

Potential Degradation Pathways

For this compound, several degradation pathways should be considered:

-

Hydrolysis: The C-Br bond or the pyrimidine ring itself could be susceptible to cleavage under acidic or basic conditions. Hydrolytically unstable compounds can degrade in aqueous formulations or even in the presence of atmospheric moisture.[13][14]

-

Oxidation: The electron-rich pyrimidine ring may be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.

-

Photolysis: Many aromatic and heterocyclic compounds absorb UV or visible light, which can provide the energy to initiate degradation reactions.[15] Photostability testing is a core requirement of the ICH Q1B guideline.[16][17][18][19]

Stability Assessment Workflow

A systematic approach is required to evaluate the stability of this compound, starting with stress testing and potentially leading to long-term stability studies under ICH-defined conditions.

Caption: Workflow for stability assessment of this compound.

Protocol 3: Forced Degradation (Stress Testing) Study

This protocol outlines a comprehensive stress testing study to determine the intrinsic stability of this compound. A prerequisite is the development of a stability-indicating analytical method (typically reverse-phase HPLC with UV or MS detection) that can separate the parent compound from all potential degradation products.[20]

1. General Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

For each condition, prepare a sample and a control. The control is stored under protective conditions (e.g., wrapped in foil, refrigerated) to account for non-stress-related changes.[16]

2. Hydrolytic Stability:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl.[21]

-

Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH.[21]

-

Neutral Hydrolysis: Dilute the stock solution with purified water.

-

Procedure: Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 6, 24, 48 hours). Neutralize the acidic and basic samples before analysis. Analyze for the remaining percentage of the parent compound.

3. Oxidative Stability:

-

Procedure: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Keep the sample at room temperature and collect samples at various time points. Analyze for the parent compound and any new peaks corresponding to oxidation products.

4. Photostability (as per ICH Q1B): [16][17][22]

-

Sample Preparation: Place a thin layer of solid this compound in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.[16]

-

Exposure: Place the samples in a calibrated photostability chamber. Expose them to a light source that conforms to ICH Q1B guidelines, which requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]

-

Analysis: After exposure, compare the samples exposed to light with the dark control. Analyze for any changes in physical appearance, purity (by HPLC), and the formation of degradation products.

5. Thermal Stability:

-

Procedure: Store the solid API at an elevated temperature (e.g., 70°C) and controlled humidity (e.g., 75% RH) for a defined period (e.g., 1-2 weeks).[21][23] Analyze the sample at the end of the study and compare it to a control stored at the recommended storage condition (e.g., 2-8°C).

Conclusion

The successful development of any pharmaceutical agent relies on a foundational understanding of its physicochemical properties. For this compound, a rigorous and systematic evaluation of its solubility and stability is not optional but essential. The protocols and workflows detailed in this guide provide a robust framework for generating the high-quality data required by researchers, scientists, and drug development professionals. By employing these methodologies, teams can accurately assess the compound's developability, de-risk potential downstream challenges in formulation and manufacturing, and ensure the integrity and safety of the final API. Experimental determination remains the cornerstone of this process, providing the definitive data needed to guide critical project decisions.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. evotec.com [evotec.com]

- 4. alfa-chemclinix.com [alfa-chemclinix.com]

- 5. bldpharm.com [bldpharm.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. enamine.net [enamine.net]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. [PDF] Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs | Semantic Scholar [semanticscholar.org]

- 13. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. q1scientific.com [q1scientific.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]

- 18. youtube.com [youtube.com]

- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. omicsonline.org [omicsonline.org]

- 21. veeprho.com [veeprho.com]

- 22. database.ich.org [database.ich.org]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Bromopyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a crystalline solid, its crystal structure, is a critical determinant of its physicochemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it directly influences solubility, stability, bioavailability, and manufacturability. This guide provides a comprehensive, in-depth exploration of the methodologies and considerations involved in the crystal structure analysis of 5-Bromopyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes technical protocols with field-proven insights, emphasizing the "why" behind experimental choices to ensure a robust and reproducible analysis.

Introduction: The Significance of Crystalline Form in Drug Development

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including antiviral and anticancer agents.[1][2] The introduction of a bromine atom and a hydroxyl group to the pyrimidine ring, as in this compound, significantly alters its electronic and steric properties, making it a valuable intermediate for the synthesis of novel therapeutic agents.[3][4][5]

The solid-state form of an API can exist as different crystalline structures, known as polymorphs, or as amorphous solids. Each form possesses a unique internal arrangement of molecules, leading to distinct physical properties. Therefore, a thorough characterization of the crystal structure is not merely an academic exercise but a regulatory requirement and a critical step in de-risking the drug development process. This guide will walk through the essential steps of crystal structure analysis, from material synthesis and crystallization to advanced structural elucidation and interpretation.

Synthesis and Crystallization: The Foundation of Quality Data

A high-quality crystal is the prerequisite for a successful single-crystal X-ray diffraction (SC-XRD) experiment. The journey to obtaining such a crystal begins with the synthesis of the pure compound.

Synthesis of this compound

Several synthetic routes to brominated pyrimidines have been reported. A common approach involves the bromination of a pyrimidine precursor. For instance, pyrimidine nucleosides can be effectively brominated at the C-5 position using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH).[6][7] The synthesis of 5-bromopyrimidine itself can be achieved by reacting a suitable precursor with formamide at elevated temperatures.[8][9][10]

It is crucial to meticulously purify the synthesized compound before attempting crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor-quality diffraction data. Standard purification techniques such as recrystallization or column chromatography are employed.

The Art and Science of Crystallization

Growing single crystals suitable for SC-XRD is often the most challenging step. It is an empirical science that requires patience and systematic screening of various conditions.

Experimental Protocol: Screening for Crystallization Conditions

-

Solvent Selection: Begin by assessing the solubility of this compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

-

Vapor Diffusion (Hanging Drop or Sitting Drop): This is a highly effective technique. A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop slowly reduces the solubility of the compound, promoting crystallization.

-

Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible "antisolvent" in which the compound has poor solubility. Crystals may form at the interface as the solvents slowly mix.

Causality Behind Choices: The goal of these techniques is to slowly bring the solution to a state of supersaturation, providing the molecules with sufficient time to arrange themselves into an ordered crystal lattice rather than crashing out as an amorphous solid.

Core Analytical Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise arrangement of atoms in a crystalline material. The workflow involves mounting a suitable crystal, collecting diffraction data, solving the structure, and refining the model.

Data Collection

A single crystal, typically 0.1-0.3 mm in size, is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers, such as those made by Bruker, are equipped with sensitive detectors (e.g., CCD or CMOS) and use a specific wavelength of X-rays (commonly Molybdenum or Copper radiation).[11][12] The crystal is rotated in the beam, and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell parameters and space group of the crystal. The initial arrangement of atoms in the unit cell is then determined using direct methods or Patterson methods, typically with software like SHELXS.[11] This initial model is then refined against the experimental data using a least-squares process with software such as SHELXL.[11] This refinement process optimizes the atomic positions, thermal parameters, and occupancy of each atom to achieve the best possible fit between the calculated and observed diffraction patterns.

Diagram: Single-Crystal X-ray Diffraction Workflow

Caption: Workflow for determining crystal structure via SC-XRD.

Complementary and Bulk Characterization Techniques

While SC-XRD provides the definitive atomic arrangement of a single crystal, it is essential to confirm that the bulk material possesses the same crystalline form. This is achieved through techniques like Powder X-ray Diffraction (PXRD). Further characterization using thermal and spectroscopic methods provides a more complete picture of the solid-state properties.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to analyze a polycrystalline sample. The resulting diffractogram is a unique "fingerprint" of a specific crystalline phase. By comparing the experimental PXRD pattern of the bulk material to a pattern calculated from the SC-XRD data, one can confirm the phase purity of the sample.

Thermal Analysis: DSC and TGA

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can identify melting points, phase transitions, and desolvation events, providing crucial information about the thermal stability of the crystalline form.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to determine the presence of solvent or water in the crystal lattice (solvates or hydrates) and to assess thermal decomposition.[1][13]

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local chemical environment and intermolecular interactions, such as hydrogen bonding. Different polymorphs will often exhibit distinct spectral features, making these valuable tools for polymorph screening and identification.

-

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: Provides information about the local environment of specific nuclei (e.g., ¹³C, ¹⁵N) in the solid state. Since different polymorphs have non-equivalent atomic positions, they will produce different ssNMR spectra.

Analysis and Interpretation of the Crystal Structure

Once the crystal structure is solved and refined, a detailed analysis of the geometric parameters and intermolecular interactions is performed.

Tautomerism

A critical aspect to consider for this compound is the potential for tautomerism. The "ol" (or enol) form (pyrimidin-4-ol) can exist in equilibrium with its keto form (pyrimidin-4-one).[14] The crystal structure will reveal which tautomer is present in the solid state, or if both are present. This is of fundamental importance as the tautomeric form dictates the hydrogen bond donors and acceptors, which in turn governs the crystal packing and ultimately the material's properties.[15]

Intermolecular Interactions

The stability of a crystal lattice is derived from a network of non-covalent interactions. For this compound, key interactions to analyze include:

-

Hydrogen Bonds: The hydroxyl group and the pyrimidine nitrogen atoms are potential hydrogen bond donors and acceptors. A detailed analysis of the hydrogen bonding network is essential for understanding the crystal packing.

-

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen.

-

π-π Stacking: The aromatic pyrimidine rings can engage in stacking interactions, contributing to the overall stability of the structure.

Software like Mercury, from the Cambridge Crystallographic Data Centre (CCDC), is invaluable for visualizing and analyzing these interactions.

Table 1: Representative Crystallographic Data Summary

| Parameter | Description | Typical Value/Information |

| Chemical Formula | C₄H₃BrN₂O | C₄H₃BrN₂O |

| Formula Weight | g/mol | 174.99 |

| Crystal System | e.g., Monoclinic, Orthorhombic | To be determined |

| Space Group | e.g., P2₁/c, P-1 | To be determined |

| a, b, c (Å) | Unit cell dimensions | To be determined |

| α, β, γ (°) | Unit cell angles | To be determined |

| Volume (ų) | Unit cell volume | To be determined |

| Z | Molecules per unit cell | To be determined |

| R₁ | Final refinement R-factor | < 0.05 for good quality data |

| wR₂ | Weighted R-factor | < 0.15 for good quality data |

| Goodness-of-Fit | S | ~1.0 |

Conclusion: From Structure to Property

References

- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purine and pyrimidine metabolism: a firm basis for a transformed society - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-Bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. EP0029282A1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols - Google Patents [patents.google.com]

- 10. 5-Bromopyrimidine | 4595-59-9 [chemicalbook.com]

- 11. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thermodynamic and Kinetic Characteristics of Molnupiravir Tautomers and Its Complexes with RNA Purine Bases as an Explanation of the Possible Mechanism of Action of This Novel Antiviral Medicine: A Quantum-Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to 5-Bromopyrimidin-4-ol: A Comprehensive Review of Synthesis Methodologies

Abstract

5-Bromopyrimidin-4-ol, a key heterocyclic building block, is of significant interest to the pharmaceutical and agrochemical industries due to its versatile reactivity and presence in numerous biologically active molecules. This in-depth technical guide provides a comprehensive review of the primary synthetic routes to this valuable compound. We will delve into the mechanistic underpinnings of direct bromination of pyrimidin-4-ol, explore synthetic strategies starting from the readily available uracil, and examine multi-step syntheses from various acyclic and heterocyclic precursors. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comparative analysis of the different methodologies to aid in the selection of the most appropriate synthetic strategy.

Introduction: The Significance of this compound

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like nucleic acids and finding application in a wide array of therapeutic agents. The introduction of a bromine atom at the C5 position of the pyrimidin-4-ol scaffold dramatically enhances its synthetic utility. The electron-withdrawing nature of the bromine atom and the adjacent carbonyl group activates the pyrimidine ring for various nucleophilic substitution and cross-coupling reactions, making this compound a pivotal intermediate in the synthesis of complex molecular architectures. Its derivatives have shown promise in various therapeutic areas, including oncology and virology. This guide aims to provide a critical overview of the most effective methods for its preparation, empowering chemists to make informed decisions in their synthetic endeavors.

Methodology 1: Direct Bromination of Pyrimidin-4-ol

The most straightforward approach to this compound is the direct electrophilic bromination of the parent heterocycle, pyrimidin-4-ol (also known as pyrimidin-4(3H)-one). The C5 position of the pyrimidin-4-ol ring is activated towards electrophilic attack due to the electron-donating character of the ring nitrogen atoms and the hydroxyl group.

Mechanism of Bromination

The bromination of pyrimidin-4-ol proceeds via a classic electrophilic aromatic substitution mechanism. The pyrimidine ring, while generally electron-deficient, is sufficiently activated at the C5 position for bromination to occur. The reaction involves the attack of the electron-rich C5 position on the electrophilic bromine species, leading to the formation of a sigma complex (also known as a Wheland intermediate). Subsequent deprotonation by a base present in the reaction medium restores the aromaticity of the ring, yielding the 5-bromo-substituted product.

Caption: Mechanism of direct bromination of pyrimidin-4-ol.

Common Brominating Agents and Conditions

Several brominating agents can be employed for this transformation, each with its own set of advantages and disadvantages.

-

Molecular Bromine (Br₂) in Acetic Acid: This is a classic and widely used method. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine.

-